molecular formula C10H11NO4 B12288756 4-Aminobenzene-1,2-diyl diacetate CAS No. 71573-24-5

4-Aminobenzene-1,2-diyl diacetate

Cat. No.: B12288756
CAS No.: 71573-24-5
M. Wt: 209.20 g/mol
InChI Key: JPBLUIHWOVGRCD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2-Benzenediol,4-amino-, 1,2-diacetate typically involves the acetylation of 4-amino-1,2-benzenediol. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups while preserving the amino group.

Chemical Reactions Analysis

1,2-Benzenediol,4-amino-, 1,2-diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Benzenediol,4-amino-, 1,2-diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,4-amino-, 1,2-diacetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1,2-Benzenediol,4-amino-, 1,2-diacetate can be compared with other similar compounds such as:

    4-Amino-1,2-benzenediol: This compound lacks the acetoxy groups and has different reactivity and applications.

    1,2-Benzenediol, diacetate:

The presence of both acetoxy and amino groups in 1,2-Benzenediol,4-amino-, 1,2-diacetate makes it unique and versatile for various applications in research and industry.

Properties

CAS No.

71573-24-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2-acetyloxy-4-aminophenyl) acetate

InChI

InChI=1S/C10H11NO4/c1-6(12)14-9-4-3-8(11)5-10(9)15-7(2)13/h3-5H,11H2,1-2H3

InChI Key

JPBLUIHWOVGRCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N)OC(=O)C

Origin of Product

United States

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